Physicochemical Comparison: Calculated LogP of 2-Amino-6-(propylamido)pyridine vs. Structural Analogs
The lipophilicity of 2-amino-6-(propylamido)pyridine, as estimated by its calculated LogP (XlogP) of 0.5 , is intermediate between its shorter-chain acetamide analog (estimated XlogP ≈ 0.0–0.2) and longer-chain butyramide analog (estimated XlogP ≈ 1.0–1.2) . This incremental lipophilicity modulation directly influences passive membrane permeability and protein-binding characteristics in drug discovery contexts.
| Evidence Dimension | Calculated Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | N-(6-Amino-2-pyridyl)acetamide (estimated XlogP ~0.0–0.2); N-(6-Amino-2-pyridyl)butyramide (estimated XlogP ~1.0–1.2) |
| Quantified Difference | Target compound is ~0.3–0.5 units more lipophilic than acetamide analog and ~0.5–0.7 units less lipophilic than butyramide analog |
| Conditions | Computational prediction (XlogP3 algorithm) |
Why This Matters
Precise LogP values guide selection for optimizing oral bioavailability and blood-brain barrier penetration in early-stage drug discovery.
